![molecular formula C18H21N3O B3745078 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B3745078.png)
2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as EAI045, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. In
Mechanism of Action
2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone binds to the ATP-binding site of EGFR T790M, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell growth and proliferation. This mechanism of action makes it a promising candidate for cancer treatment, as it specifically targets the mutated EGFR while sparing normal cells.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has potent antitumor activity in preclinical models of non-small cell lung cancer. It has also been found to have low toxicity in animal models, indicating its potential for use in humans. Additionally, 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to overcome resistance to other EGFR inhibitors, making it a promising option for patients who have developed resistance to current therapies.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is its specificity for the mutated EGFR, which allows for targeted therapy and minimizes off-target effects. However, one limitation is the difficulty in synthesizing the compound, which may limit its availability for research purposes.
Future Directions
Future research directions for 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone could include exploring its potential for use in combination therapies, investigating its efficacy in other types of cancer, and further optimizing its synthesis method to increase availability for research and potential clinical use.
In conclusion, 2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a promising small molecule inhibitor that has shown potential for use in cancer treatment through its specific targeting of the mutated EGFR T790M. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an important area of research for the future.
Scientific Research Applications
2-[(4-ethylphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been studied for its potential use in cancer treatment, specifically in targeting EGFR T790M, a mutation that is commonly found in non-small cell lung cancer. It has been found to be a potent inhibitor of EGFR T790M and has shown promising results in preclinical studies.
properties
IUPAC Name |
2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-4-12-5-7-13(8-6-12)20-17-19-11-14-15(21-17)9-18(2,3)10-16(14)22/h5-8,11H,4,9-10H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWOUICAXVWGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323326 | |
Record name | 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
CAS RN |
714257-35-9 | |
Record name | 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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